cis-Vitamin K1-d7

LC-MS/MS Isotope Dilution Internal Standard

cis-Vitamin K1-d7 (Z-Phytonadione-d7) is a deuterium-labeled analog of cis-Vitamin K1, an endogenous metabolite of Vitamin K. As a stable isotope-labeled internal standard, it is specifically designed for use in isotope dilution-liquid chromatography/tandem mass spectrometry (ID-LC/MS/MS) assays.

Molecular Formula C31H46O2
Molecular Weight 457.7 g/mol
Cat. No. B12408651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Vitamin K1-d7
Molecular FormulaC31H46O2
Molecular Weight457.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C
InChIInChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20-/t23-,24-/m1/s1/i6D3,7D,8D,18D,19D
InChIKeyMBWXNTAXLNYFJB-KSKBGIFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Vitamin K1-d7: Stable Isotope-Labeled Internal Standard for Vitamin K1 Isomer Quantification


cis-Vitamin K1-d7 (Z-Phytonadione-d7) is a deuterium-labeled analog of cis-Vitamin K1, an endogenous metabolite of Vitamin K . As a stable isotope-labeled internal standard, it is specifically designed for use in isotope dilution-liquid chromatography/tandem mass spectrometry (ID-LC/MS/MS) assays [1]. The compound features the incorporation of seven deuterium atoms into the naphthoquinone core and methyl group, resulting in a molecular formula of C31H39D7O2 and a molecular weight of 457.74 g/mol . This specific isotopic labeling pattern provides the necessary mass shift for reliable quantification of native cis-Vitamin K1 in complex biological matrices.

cis-Vitamin K1-d7 for Procurement: Why Generic Substitution with Unlabeled or Alternative Isotopologues Fails


In quantitative LC-MS/MS analysis, substituting cis-Vitamin K1-d7 with an unlabeled standard, a different isotopologue (e.g., d4), or a 13C-labeled analog is not analytically equivalent. Unlabeled compounds cannot be distinguished from the native analyte in the mass spectrometer, rendering them useless as internal standards. Alternative isotopologues like Vitamin K1-d4 provide a smaller mass shift (+4 Da vs. +7 Da), increasing the risk of isotopic cross-talk or overlap with the natural isotopic envelope of the analyte . Conversely, 13C6-labeled analogs may exhibit different chromatographic retention times compared to the deuterated analyte, leading to differential matrix effects that bias quantification [1]. Furthermore, the use of a generic 'Vitamin K1-d7' standard, which often consists of a mixture of trans- and cis-isomers, fails to provide isomer-specific correction for the biologically inactive cis-form, which is a key impurity in synthetic Vitamin K1 formulations .

cis-Vitamin K1-d7 Evidence Guide: Quantifiable Differentiation for LC-MS/MS Quantification


Mass Shift Differentiation: cis-Vitamin K1-d7 (+7 Da) vs. Vitamin K1-d4 (+4 Da) for Minimizing Isotopic Interference

cis-Vitamin K1-d7 provides a +7 Da mass shift from the native cis-Vitamin K1 (M = 450.7 g/mol) to the labeled internal standard (M = 457.7 g/mol), resulting in a parent ion transition of 458.1→194.3 m/z [1]. This compares favorably to the commonly used Vitamin K1-d4 isotopologue, which only provides a +4 Da shift. The +7 Da difference provides a wider mass separation, significantly reducing the potential for isotopic peak overlap (cross-talk) with the natural abundance M+2 and M+4 isotopes of the unlabeled analyte, thereby improving assay specificity and signal-to-noise ratio .

LC-MS/MS Isotope Dilution Internal Standard Analytical Chemistry

Isotopologue Performance Comparison: cis-Vitamin K1-d7 (Deuterated) vs. Vitamin K1-13C6 (Carbon-13) for Co-Elution and Matrix Effect Correction

Deuterated internal standards like cis-Vitamin K1-d7 and 13C-labeled internal standards like Vitamin K1-13C6 can exhibit different chromatographic behaviors. Studies using deuterium-labeled Vitamin K1 have noted that the labeled standard can elute at a slightly different retention time from the native analyte, which may lead to differential matrix effects and potentially biased measurements [1]. While 13C-labeled standards often provide a closer co-elution profile due to identical physicochemical properties, they are significantly more expensive and may not be readily available for the cis-isomer. Therefore, the procurement of cis-Vitamin K1-d7 represents a cost-effective and analytically robust compromise, provided that method validation accounts for and mitigates any minor retention time shifts.

Isotope Dilution Matrix Effect LC-MS Internal Standard

cis-Vitamin K1-d7 vs. Vitamin K1-d7 (Racemic Mixture): Isomer-Specific Correction for Biologically Inactive Impurity Analysis

cis-Vitamin K1-d7 is the isomer-specific internal standard for cis-Vitamin K1, which is known to be a biologically inactive impurity in Vitamin K1 formulations. In contrast, generic 'Vitamin K1-d7' internal standards are often racemic or mixed-isomer preparations that do not allow for separate, accurate quantification of the trans- and cis- isomers. Research indicates that the cis-isomer has only approximately 10% of the biological activity of the trans-isomer in coumarin-pretreated rats, and as low as 1% activity in vitamin K-deficient rats . Regulatory bodies and nutritional studies require the independent measurement of trans- and cis-vitamin K1 to accurately assess true nutritional status, as the cis-isomer contributes up to 15% of total phylloquinone in certain foods . Using cis-Vitamin K1-d7 enables specific and accurate quantification of this low-activity impurity, a capability not provided by non-isomer-specific internal standards.

Isomer Quantification Pharmaceutical Impurity Bioanalysis cis/trans Isomers

Method Validation in Food Analysis: Quantification of cis-Vitamin K1 in Infant Formula and Leafy Vegetables

A validated isotope dilution-LC/MS/MS method for the accurate determination of trans- and cis-vitamin K1 in infant formula was developed using a deuterium-labeled internal standard [1]. The method achieved a linear calibration range of 1.71–85.25 ng/mL for cis-vitamin K1 with an r² > 0.999 [2]. This demonstrates the suitability of a deuterated internal standard for the precise quantification of cis-Vitamin K1. Furthermore, a method for spinach and kimchi cabbage using Vitamin K1-d7 as an internal standard was developed and validated by measuring gravimetrically fortified samples, confirming its performance in complex plant matrices [3].

Infant Formula Food Chemistry Method Validation ID-LC/MS/MS

cis-Vitamin K1-d7: Key Application Scenarios for Scientific and Industrial Users


Quantitative Analysis of Vitamin K1 Isomers in Infant Formula and Fortified Foods

This is the primary validated application for cis-Vitamin K1-d7. Procurement is justified for any food testing laboratory or regulatory body needing to perform isomer-specific quantification of Vitamin K1 to ensure nutritional adequacy and label compliance. The method using this internal standard has been validated in infant formula and vegetable matrices, providing a high degree of confidence in results [1].

Pharmacokinetic (PK) and Bioavailability Studies of Vitamin K1 Formulations

cis-Vitamin K1-d7 is the appropriate internal standard for clinical or pre-clinical studies tracking the absorption and metabolism of phytonadione. Its use is critical for distinguishing between the biologically active trans-isomer and the inactive cis-isomer, which may be present as an impurity in the administered dose. The UFLC-APCI-MS/MS method using this standard has been successfully applied to a human pharmacokinetic study [2].

Clinical Diagnostic Assessment of Vitamin K Status and Deficiency

For hospital and reference laboratories, accurate measurement of serum Vitamin K1 is essential for diagnosing deficiency. cis-Vitamin K1-d7 is the internal standard used in validated clinical LC-MS/MS assays for this purpose. The method is in routine clinical use, as evidenced by its inclusion in the test catalogs of major medical institutions like Mayo Clinic Laboratories, demonstrating its established role in patient care [3].

Pharmaceutical Quality Control and Impurity Profiling

In the pharmaceutical industry, cis-Vitamin K1 is considered an impurity in synthetic Vitamin K1 (phytonadione) drug substance and products. cis-Vitamin K1-d7 is therefore the required internal standard for developing and validating stability-indicating LC-MS methods for release testing and shelf-life monitoring, in accordance with ICH guidelines for impurity quantification [4].

Technical Documentation Hub

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